molecular formula C17H22ClN3O4S B12640953 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide

Cat. No.: B12640953
M. Wt: 399.9 g/mol
InChI Key: UUKDKDRXGZUIOU-UHFFFAOYSA-N
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Description

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H22ClN3O4S

Molecular Weight

399.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22)

InChI Key

UUKDKDRXGZUIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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